2-bromo-5-(4-fluorobenzyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-(4-fluorobenzyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a 4-fluorophenylmethyl group at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(4-fluorobenzyl)furan typically involves the bromination of 5-[(4-fluorophenyl)methyl]furan. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(4-fluorobenzyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced furans with different functional groups.
Scientific Research Applications
2-bromo-5-(4-fluorobenzyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-(4-fluorobenzyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-[(4-chlorophenyl)methyl]furan
- 2-Bromo-5-[(4-methylphenyl)methyl]furan
- 2-Bromo-5-[(4-nitrophenyl)methyl]furan
Uniqueness
2-bromo-5-(4-fluorobenzyl)furan is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
154355-81-4 |
---|---|
Molecular Formula |
C11H8BrFO |
Molecular Weight |
255.08 g/mol |
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methyl]furan |
InChI |
InChI=1S/C11H8BrFO/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
DPQLBSFOSNSPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.